molecular formula C23H21BrN2O6S B10896081 ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No.: B10896081
M. Wt: 533.4 g/mol
InChI Key: OURDSJZSZNDARU-YBFXNURJSA-N
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Description

ETHYL 2-[4-BROMO-2-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a thiazolidinone ring, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-BROMO-2-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base to form the ethyl 2-(4-bromo-2-formylphenoxy)acetate intermediate. This intermediate is then reacted with 2,4-thiazolidinedione and 4-toluidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-BROMO-2-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the thiazolidinone ring.

Scientific Research Applications

ETHYL 2-[4-BROMO-2-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-BROMO-2-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and the brominated phenoxy group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H21BrN2O6S

Molecular Weight

533.4 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C23H21BrN2O6S/c1-3-31-21(28)13-32-18-9-6-16(24)10-15(18)11-19-22(29)26(23(30)33-19)12-20(27)25-17-7-4-14(2)5-8-17/h4-11H,3,12-13H2,1-2H3,(H,25,27)/b19-11+

InChI Key

OURDSJZSZNDARU-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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